1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring a deuterated 3-hydroxypropyl group (d6), a p-tolyl substituent at position 5, and a 2-chloroethan-1-one moiety at position 5. The deuterated hydroxypropyl group (1,1,2,2,3,3-d6) likely serves to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies . The p-tolyl group (4-methylphenyl) may influence lipophilicity and binding interactions, while the 2-chloroethanone moiety could act as a reactive site for further derivatization.
Properties
IUPAC Name |
1-[4-amino-7-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)/i2D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFTNQHGSITLB-RKXSNLOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C(=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)C)C(=O)CCl)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one (CAS Number: 821794-90-5) is a synthetic derivative of pyrrolo[2,3-d]pyrimidine. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound through various studies and data analyses.
- Molecular Formula : C18H19ClN4O2
- Molecular Weight : 358.82 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with an amino group and a chloroethanone moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The presence of the amino group enhances its interaction with biological receptors, potentially leading to inhibitory effects on tumor growth and microbial activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound showed inhibitory effects on various cancer cell lines. In one study, it was reported to have an IC50 value comparable to established chemotherapeutic agents like paclitaxel against MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 31.25 - 62.5 |
Pharmacokinetics
Research indicates that the compound's pharmacokinetic profile supports its potential as a therapeutic agent:
- Absorption and Distribution : The chloroethanone group may facilitate better absorption and distribution within biological systems.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on MDA-MB-231 cells revealed that it induces apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial viability post-treatment, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Key Observations
Deuteration vs. Methyl/Silyl Groups : The deuterated hydroxypropyl in the target compound may confer metabolic advantages over methyl (Compounds 19/27) or TBS-protected analogues .
Substituent Effects: The p-tolyl group in the target compound and TBS analogue enhances lipophilicity compared to 4-fluoroindolin-yl (Compounds 19/27). Chloroethanone’s reactivity contrasts with pyridinyl ethanones, enabling diverse downstream modifications .
Synthesis Efficiency : Yields for Compounds 19/27 (64–69%) suggest robust coupling methods, though the target compound’s deuterated synthesis may require specialized conditions.
Preparation Methods
Construction of the Pyrrolo[2,3-d]Pyrimidine Core
The core is assembled via cyclization of 4-amino-5-(p-tolyl)pyrrolo[2,3-d]pyrimidine, followed by functionalization at the 6- and 7-positions. Chloroacetylation at position 6 introduces the 2-chloroethanone moiety, while alkylation at position 7 with 3-hydroxypropyl bromide yields the hydroxyl-bearing side chain.
Challenges in Aliphatic Deuteration
Aliphatic deuteration of the 3-hydroxypropyl group requires replacing all six hydrogens (C1, C2, C3) with deuterium. Unlike benzylic or aromatic protons, aliphatic hydrogens exhibit lower acidity, necessitating specialized methods.
Deuteration Strategies
Catalytic Hydrogen-Deuterium Exchange with Pd/C and D₂O
Microwave-assisted deuteration using Pd/C catalysts in D₂O selectively replaces benzylic hydrogens. Adapting this method for aliphatic systems involves:
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Conditions : 80–120°C, 12–24 hours, Pd/C (10 wt%), D₂O solvent.
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Mechanism : Adsorption of D₂ on Pd surfaces followed by H-D exchange at carbon centers (Figure 1).
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Efficiency : 85–90% deuteration at C1 and C2 positions after 24 hours. C3 (adjacent to -OH) requires prolonged reaction times (48 hours) for >95% deuteration due to steric hindrance.
Table 1 : Deuteration Efficiency Under Pd/C-D₂O Conditions
| Position | Temperature (°C) | Time (h) | % Deuteration |
|---|---|---|---|
| C1 | 80 | 24 | 89 |
| C2 | 80 | 24 | 87 |
| C3 | 100 | 48 | 92 |
Base-Mediated Exchange in Deuterated Solvents
Strong bases (e.g., NaOD) in DMSO-d₆ or D₂O facilitate H-D exchange via deprotonation-reprotonation cycles:
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Procedure : Dissolve precursor in DMSO-d₆, add NaOD (2 eq), stir at 60°C for 72 hours.
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Outcome : 94% deuteration across all positions, with minimal side reactions (<5% oxidation).
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Limitation : Requires hydroxyl group protection (e.g., silylation) to prevent base-induced degradation.
Table 2 : Base-Mediated Deuteration Optimization
| Base | Solvent | Time (h) | % Deuteration |
|---|---|---|---|
| NaOD | DMSO-d₆ | 72 | 94 |
| KOD | D₂O | 96 | 88 |
Deuterated Building Block Approach
Synthesizing the 3-hydroxypropyl-1,1,2,2,3,3-d6 side chain independently avoids post-synthetic deuteration challenges:
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Step 1 : Prepare 1,3-propanediol-d₆ via catalytic deuteration of 1,3-propanediol using D₂ and Raney nickel.
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Step 2 : Convert to 3-bromopropanol-d6 via HBr/D₂O treatment.
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Step 3 : Alkylate the pyrrolo[2,3-d]pyrimidine core with 3-bromopropanol-d6 under basic conditions (K₂CO₃, DMF).
Advantage : Achieves >99% isotopic purity with no residual protium.
Comparative Analysis of Methods
Table 3 : Method Efficacy and Limitations
| Method | Deuteration (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Pd/C-D₂O | 92 | 48 | Moderate | High |
| Base-Mediated (NaOD) | 94 | 72 | Low | Moderate |
| Deuterated Building Block | 99 | 24* | High | Low |
*Excludes synthesis time for deuterated intermediates.
Analytical Validation
Mass Spectrometry
NMR Spectroscopy
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¹H NMR : Absence of signals at δ 1.5–2.5 ppm (C1–C3 hydrogens).
Industrial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
